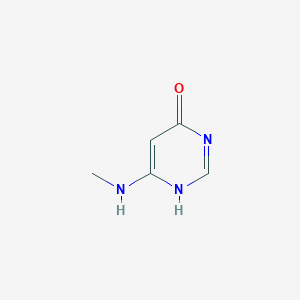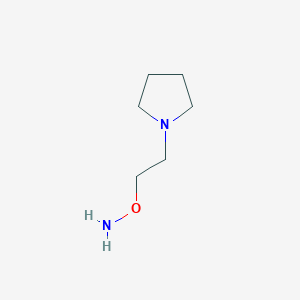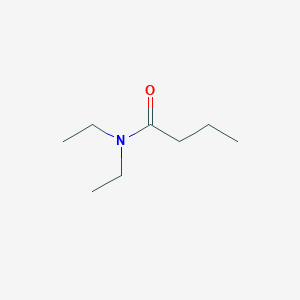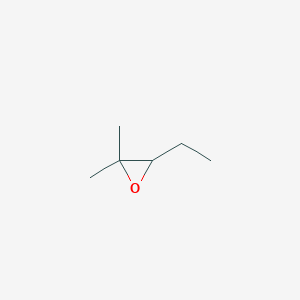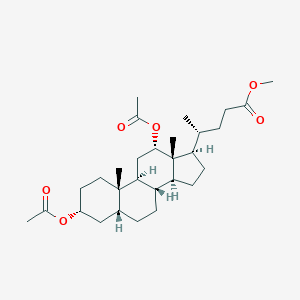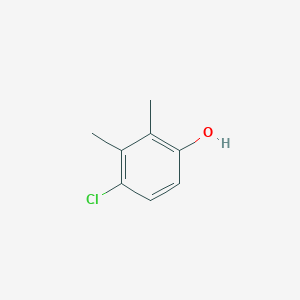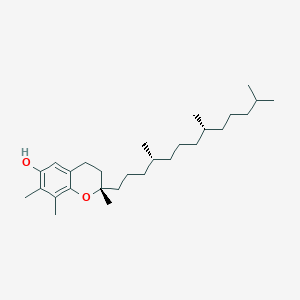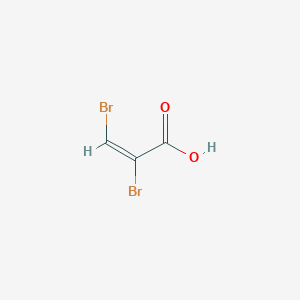
(E)-2,3-Dibromoacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,3-Dibromoacrylic acid, also known as DBAA, is a chemical compound that is commonly used in scientific research. It is a derivative of acrylic acid and is known for its ability to inhibit the activity of certain enzymes. In
Mecanismo De Acción
(E)-2,3-Dibromoacrylic acid works by binding to the active site of glutathione S-transferase, preventing it from carrying out its normal function. This inhibition leads to the accumulation of toxic compounds within cells, ultimately resulting in cell death. The exact mechanism by which (E)-2,3-Dibromoacrylic acid inhibits cancer cell growth is not yet fully understood, but it is thought to involve the disruption of cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
(E)-2,3-Dibromoacrylic acid has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of glutathione S-transferase and cancer cell growth, it has also been shown to induce apoptosis (cell death) in a variety of cell types. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-2,3-Dibromoacrylic acid in lab experiments is its specificity for glutathione S-transferase. This allows researchers to selectively inhibit this enzyme without affecting other cellular processes. However, (E)-2,3-Dibromoacrylic acid can be toxic at high concentrations, making it important to use appropriate safety precautions when working with this compound.
Direcciones Futuras
There are a number of potential future directions for research on (E)-2,3-Dibromoacrylic acid. One area of interest is the development of (E)-2,3-Dibromoacrylic acid analogs with improved potency and selectivity. Another area of interest is the exploration of (E)-2,3-Dibromoacrylic acid's potential as a cancer treatment, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism by which (E)-2,3-Dibromoacrylic acid induces apoptosis and to identify other cellular targets of this compound.
Métodos De Síntesis
(E)-2,3-Dibromoacrylic acid can be synthesized through the reaction of 2,3-dibromopropionic acid with sodium hydroxide. This reaction results in the formation of (E)-2,3-Dibromoacrylic acid and sodium bromide. The purity of the resulting (E)-2,3-Dibromoacrylic acid can be improved through recrystallization.
Aplicaciones Científicas De Investigación
(E)-2,3-Dibromoacrylic acid has been used in a variety of scientific research applications. One of its primary uses is as an inhibitor of the enzyme glutathione S-transferase. This enzyme is involved in the detoxification of certain chemicals in the body, and its inhibition can lead to increased toxicity and cell death. (E)-2,3-Dibromoacrylic acid has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.
Propiedades
Número CAS |
1578-72-9 |
|---|---|
Nombre del producto |
(E)-2,3-Dibromoacrylic acid |
Fórmula molecular |
C3H2Br2O2 |
Peso molecular |
229.85 g/mol |
Nombre IUPAC |
(E)-2,3-dibromoprop-2-enoic acid |
InChI |
InChI=1S/C3H2Br2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1+ |
Clave InChI |
AZAFGYLHYXBSMI-OWOJBTEDSA-N |
SMILES isomérico |
C(=C(\C(=O)O)/Br)\Br |
SMILES |
C(=C(C(=O)O)Br)Br |
SMILES canónico |
C(=C(C(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




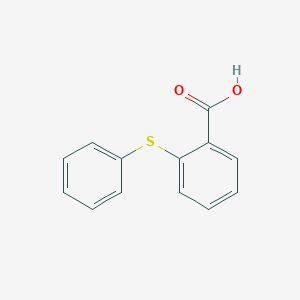
![[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate](/img/structure/B72163.png)
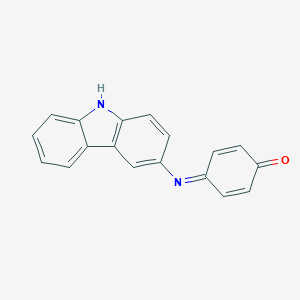

![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
